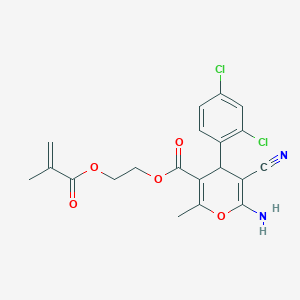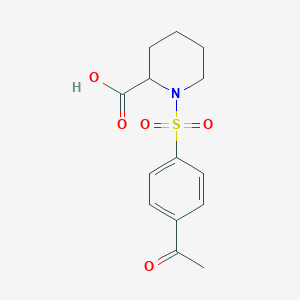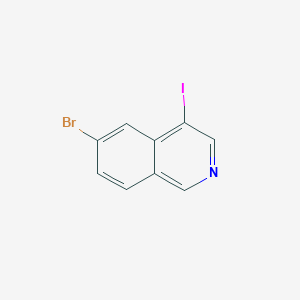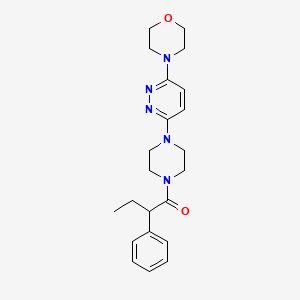![molecular formula C26H37N5O2 B2648281 9-(3,5-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 844853-60-7](/img/no-structure.png)
9-(3,5-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound islong to the class of pyrimidines, which are aromatic heterocyclic organic compounds similar to pyridine and contain two nitrogen atoms at positions 1 and 3 in the ring . Pyrimidines have a wide range of applications in the field of medicine and drug design .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of an amidine with a carbonyl compound such as an aldehyde or ketone . The specific synthesis pathway for this compound would depend on the exact arrangement and type of substituents .Molecular Structure Analysis
The molecular structure of pyrimidines is a six-membered ring with two nitrogen atoms and four carbon atoms . The specific structure of this compound would include additional rings and substituents based on its name.Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions, including substitutions and ring-opening reactions . The specific reactions that this compound can undergo would depend on the nature of its substituents.Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. Pyrimidine derivatives are often used in medicinal chemistry and can have a variety of biological activities . The exact mechanism of action would depend on the specific biological target and the structure of the compound.
Future Directions
properties
CAS RN |
844853-60-7 |
|---|---|
Product Name |
9-(3,5-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Molecular Formula |
C26H37N5O2 |
Molecular Weight |
451.615 |
IUPAC Name |
9-(3,5-dimethylphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C26H37N5O2/c1-5-6-7-8-9-10-11-13-31-24(32)22-23(28(4)26(31)33)27-25-29(14-12-15-30(22)25)21-17-19(2)16-20(3)18-21/h16-18H,5-15H2,1-4H3 |
InChI Key |
BELCXSPCJZQGPI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=CC(=C4)C)C)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,4-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2648198.png)
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B2648200.png)






![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(6-(trifluoromethyl)nicotinoyl)piperazin-1-yl)methanone](/img/structure/B2648215.png)
![1-(benzo[d]isoxazol-3-yl)-N-(2-(methylthio)phenyl)methanesulfonamide](/img/structure/B2648216.png)

![Sodium;2-[4-(3-hydroxyoxetan-3-yl)triazol-1-yl]acetate](/img/structure/B2648218.png)

